N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide
Description
N-(4-(4-Methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide is a heterocyclic compound featuring a dihydropyridazinone core substituted with phenyl, methyl, and 4-methoxyphenyl groups, along with an acetamide side chain. Its structure combines aromatic and hydrogen-bonding moieties, making it a candidate for diverse biological applications, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-19(25)18(15-9-11-17(26-3)12-10-15)20(21-14(2)24)23(22-13)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,24) |
InChI Key |
FKCZTSNUMKGVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
-
Step 1 : 3-(4-Methoxybenzylidene)pentane-2,4-dione is prepared by condensing 4-methoxybenzaldehyde with acetylacetone in the presence of a base (e.g., KOH). This forms the α,β-unsaturated diketone.
-
Step 2 : Reaction with phenylhydrazine in ethanol under reflux yields 2-phenyl-4-(4-methoxyphenyl)-6-methyl-2,5-dihydropyridazin-3(4H)-one. The methyl group at position 6 originates from the acetylacetone precursor.
Mechanistic Insights
Cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration. The 4-methoxyphenyl and phenyl groups are introduced through the benzylidene and phenylhydrazine moieties, respectively.
Introduction of the Acetamide Group
The acetamide functionality at position 3 is introduced via alkylation or acylation:
Alkylation with Chloroacetamide
-
Procedure : The pyridazinone intermediate (0.40 mmol) is refluxed with N-(4-bromophenyl)-2-chloroacetamide (0.72 mmol) and K₂CO₃ (1.20 mmol) in anhydrous acetonitrile for 5–7 hours. Purification via flash chromatography (cyclohexane/ethyl acetate) yields the acetamide derivative.
-
Key Data :
Parameter Value Yield 24–79% Reaction Time 5–7 hours Solvent Acetonitrile
Alternative Acylation Approach
-
Step 1 : Nitration of the pyridazinone at position 3 using HNO₃/H₂SO₄ introduces a nitro group.
-
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
-
Step 3 : Acylation with acetyl chloride in the presence of HATU and DIPEA forms the acetamide.
Optimization and Challenges
Regioselectivity in Alkylation
Position 3 alkylation is favored due to the electron-withdrawing effect of the 5-oxo group, which activates the adjacent carbon for nucleophilic substitution. Competing N-alkylation is mitigated by using bulky bases like K₂CO₃.
Solubility Issues
The acetamide derivative exhibits poor solubility in polar solvents (e.g., water, methanol), necessitating purification via non-polar solvent systems (e.g., cyclohexane/ethyl acetate).
Structural Confirmation
Spectroscopic Data
X-ray Crystallography
Crystal structures of analogous compounds reveal a dihedral angle of 83.21° between the pyridazinone ring and the acetamide group, confirming the spatial orientation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation | 24–79 | >95 | Direct, single-step functionalization |
| Acylation | 65–82 | >90 | High regioselectivity |
Alkylation is preferred for scalability, while acylation offers better control over substituent placement.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridazine derivatives, including N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide. Research indicates that compounds with pyridazine scaffolds exhibit significant antiproliferative effects against a variety of cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that pyridazine derivatives exhibited broad-spectrum anticancer activity against several cell lines, including: The compound showed a growth inhibition percentage (GI%) ranging from 58.4% to 81.7%, indicating its potential as an effective anticancer agent.
- Mechanistic Insights : The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for preventing tumor growth and proliferation. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity and biological activity .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties.
Research Findings
Studies have shown that certain pyridazine derivatives possess notable antibacterial and antifungal activities. For instance:
- Compounds were tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
- The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl and pyridazine rings could enhance antimicrobial efficacy .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may have neuroprotective effects.
Case Studies
- Anticonvulsant Activity : In animal models, derivatives of pyridazine have shown promise in reducing seizure activity, indicating potential use in treating epilepsy . Compounds with similar structures demonstrated significant protection against picrotoxin-induced seizures.
- Mechanisms of Neuroprotection : The neuroprotective effects are attributed to the modulation of neurotransmitter systems and the reduction of oxidative stress within neuronal cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Enhances lipophilicity and biological activity |
| Substituents on pyridazine core | Influence on anticancer and antimicrobial potency |
| Positioning of functional groups | Critical for achieving desired pharmacological effects |
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Core Structural Differences
- Target Compound: The dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and one ketone group) distinguishes it from classical pyridazine derivatives.
- T16Ainh-A01: A pyrimidine-thiazole hybrid (2-(5-ethyl-4-hydroxy-6-methylpyrimidin-2-ylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) with a thiazole ring instead of dihydropyridazinone. The thioether linkage and ethyl group may improve lipophilicity and metabolic stability compared to the target compound .
- Patented Quinoline Derivatives (e.g., N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide): These feature larger quinoline scaffolds with tetrahydrofuran and piperidine substituents, likely targeting kinase enzymes due to their planar aromatic systems .
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (~377 g/mol) may enhance bioavailability compared to bulkier analogs like the quinoline derivatives (~560 g/mol) .
- The dihydropyridazinone core offers a balance between rigidity (for target binding) and flexibility (for metabolic resistance), contrasting with T16Ainh-A01’s thiazole-based rigidity .
Biological Activity
N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The compound features a pyridazine ring system that is substituted with various functional groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 89314-07-8 |
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A structure-activity relationship (SAR) analysis indicated that the presence of the methoxy group on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibitory effects on cell proliferation in breast and colon cancer models, suggesting potential for further development as anticancer agents .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests revealed that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. The minimum inhibitory concentrations (MIC) were reported as low as 31.25 µg/mL for certain strains .
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. This action was confirmed through molecular docking studies and subsequent histopathological analyses, which showed reduced inflammation markers in treated animal models .
Case Study 1: Antitumor Efficacy
A recent study involved testing the compound against several human cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 10 to 25 µM, depending on the cell line tested. The study concluded that further optimization could enhance its efficacy and selectivity for cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was assessed for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating strong antibacterial activity that warrants further exploration in clinical settings .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)acetamide?
A stepwise approach is critical due to the compound’s complex heterocyclic structure. Begin with condensation of 4-methoxyphenylacetamide with methyl vinyl ketone under acid catalysis, followed by cyclization using hydrazine derivatives. Monitor reaction progression via TLC (hexane:ethyl acetate, 3:1) and confirm intermediate formation using IR (C=O stretch at ~1667 cm⁻¹) and ¹H NMR (δ 3.8 ppm for methoxy groups) . Purify via column chromatography (silica gel, gradient elution) to isolate the dihydropyridazine core before introducing the phenylacetamide moiety.
Q. How should researchers address discrepancies in spectroscopic characterization data (e.g., NMR, MS) for this compound?
Discrepancies often arise from tautomerism in dihydropyridazine systems or residual solvents. For NMR, use deuterated DMSO to stabilize tautomers and acquire 2D spectra (HSQC, HMBC) to resolve ambiguous proton-carbon correlations. If mass spectrometry shows unexpected fragments, perform high-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities . Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What experimental controls are essential when studying the compound’s reactivity in nucleophilic substitution reactions?
Include (1) a solvent control (e.g., DMF vs. THF) to assess polarity effects, (2) a base control (e.g., K₂CO₃ vs. NaH) to evaluate reaction kinetics, and (3) a temperature gradient (25–80°C) to optimize yield. Track by-products via LC-MS and adjust stoichiometry of nucleophiles (1.2–2.0 equiv) to minimize side reactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed regioselectivity in dihydropyridazine functionalization?
Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to model transition states and identify kinetic vs. thermodynamic pathways. Compare frontier molecular orbitals (HOMO/LUMO) of intermediates to predict electrophilic attack sites. Validate with experimental isotopic labeling (e.g., deuterated reactants) to trace regiochemical outcomes .
Q. What strategies optimize reaction yields when scaling up synthesis under non-ideal mixing conditions?
Employ statistical design of experiments (DoE) to screen parameters:
- Factors : Stirring rate (200–600 rpm), reagent addition rate (dropwise vs. bolus), and solvent volume (5–10 mL/g substrate).
- Response variables : Yield, purity (HPLC), and particle size distribution.
Use ANOVA to identify critical factors and apply response surface methodology (RSM) for optimization . For large-scale reactors, ensure turbulent flow (Reynolds number > 10,000) to mitigate mass transfer limitations .
Q. How should researchers design studies to investigate the compound’s potential as a kinase inhibitor while minimizing false-positive bioactivity?
- In vitro : Use TR-FRET kinase assays with ATP-concentration titrations (1–100 µM) to determine IC₅₀. Include counter-screens against off-target kinases (e.g., PKA, PKC).
- Cellular : Apply CRISPR knockouts of suspected targets in cell lines to confirm mechanism-specific effects.
- Data validation : Use orthogonal methods (e.g., SPR for binding affinity, thermal shift assays for target engagement) .
Q. What advanced analytical techniques resolve structural ambiguities in polymorphic forms of the compound?
Combine powder X-ray diffraction (PXRD) with solid-state NMR (¹³C CP/MAS) to distinguish polymorphs. For dynamic behavior, perform variable-temperature XRD and DSC (heating rate 10°C/min) to map phase transitions. Pair with Hirshfeld surface analysis to quantify intermolecular interactions .
Methodological Guidance for Data Contradictions
Q. How to reconcile conflicting results between computational docking and experimental binding assays?
- Re-evaluate docking parameters : Adjust protonation states (pH 7.4 vs. crystallographic conditions) and solvation models (explicit vs. implicit).
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking-predicted ΔG.
- Dynamic effects : Perform molecular dynamics (MD) simulations (>100 ns) to assess conformational flexibility .
Q. Addressing inconsistencies in metabolic stability data across species (e.g., mouse vs. human microsomes)
- Enzyme kinetics : Determine Vmax and Km for CYP isoforms (3A4, 2D6) using recombinant enzymes.
- Species-specific factors : Normalize data to hepatic extraction ratio (EH) and apply physiologically based pharmacokinetic (PBPK) modeling .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
